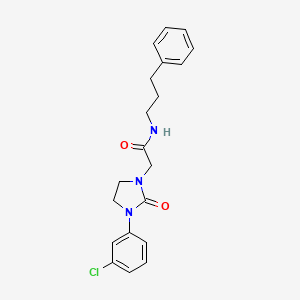

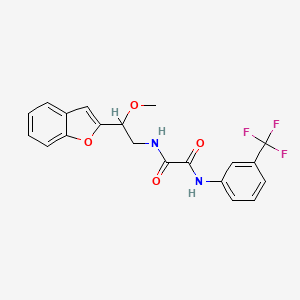

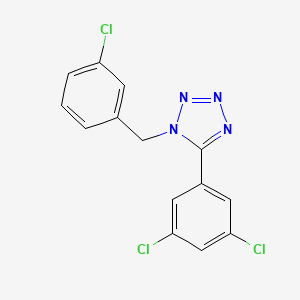

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide, also known as CPI-613, is a novel anticancer drug candidate that has shown promising results in preclinical and clinical studies. This compound belongs to a class of drugs known as lipoate analogs, which target the mitochondrial tricarboxylic acid (TCA) cycle, a metabolic pathway critical for cancer cell survival and proliferation.

Scientific Research Applications

Anticonvulsant Activity

This compound has been studied for its potential use as an anticonvulsant . It has been synthesized and evaluated in various acute models of epilepsy, such as maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests . The results indicated that certain derivatives showed more beneficial ED50 and protective index values than the reference drug valproic acid, suggesting a promising application in the treatment of convulsive disorders.

Antinociceptive Activity

The compound has also been tested for antinociceptive activity , which is the ability to reduce sensitivity to painful stimuli. In the formalin model of tonic pain, some derivatives of this compound demonstrated significant activity, indicating potential use in pain management, particularly in neuropathic pain .

Interaction with Neuronal Channels

Research has shown that the compound interacts with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. This interaction is believed to be the molecular mechanism of action for the anticonvulsant and antinociceptive effects observed . Such interactions are crucial for the modulation of neuronal excitability and could be key in developing new treatments for neurological disorders.

Affinity for GABA A and TRPV1 Receptors

The compound has been tested for its affinity for GABA A and TRPV1 receptors. These receptors are involved in various physiological processes, including the regulation of pain and seizure activity. The affinity for these receptors suggests potential applications in the development of drugs targeting these pathways .

Neuroprotective Properties

Preliminary studies have indicated that the compound does not exhibit significant neurotoxic or hepatotoxic effects, which is a positive sign for its potential as a neuroprotective agent. This property is essential for the development of safe pharmacological treatments .

Biological Potential of Indole Derivatives

While not directly related to the compound , it’s worth noting that indole derivatives, which share a similar structural motif, possess a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This broad spectrum of activities in related compounds suggests that further exploration of the compound could reveal additional applications in various therapeutic areas.

properties

IUPAC Name |

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O2/c21-17-9-4-10-18(14-17)24-13-12-23(20(24)26)15-19(25)22-11-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-10,14H,5,8,11-13,15H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYQCOJJKLRRFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NCCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2978606.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2978609.png)

![Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2978614.png)

![5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one](/img/structure/B2978617.png)

![(1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)

![N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2978623.png)